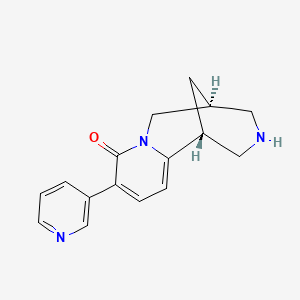

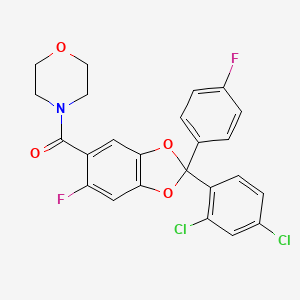

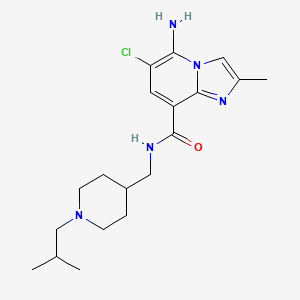

![molecular formula C19H17ClN2O2 B1662420 7-Cloro-6-[4-(dietilamino)fenil]quinolina-5,8-diona CAS No. 389614-94-2](/img/structure/B1662420.png)

7-Cloro-6-[4-(dietilamino)fenil]quinolina-5,8-diona

Descripción general

Descripción

El compuesto "EA4" se refiere a un catión estabilizado que participa en reacciones de adición electrófila. Este compuesto es significativo en química orgánica debido a sus propiedades únicas y patrones de reactividad, particularmente en el contexto de la adición electrófila a alquenos .

Aplicaciones Científicas De Investigación

EA4 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado en el estudio de reacciones de adición electrófila y la estabilización de cationes.

Biología: Posibles aplicaciones en la comprensión de vías bioquímicas que involucran intermediarios catiónicos.

Industria: Aplicaciones en la síntesis de diversos productos químicos a través de reacciones de adición electrófila.

Mecanismo De Acción

El mecanismo de acción de EA4 involucra la estabilización de cationes a través de la adición electrófila. Los objetivos moleculares incluyen alquenos, que donan su par de electrones de enlace π al electrófilo, lo que resulta en la formación de un catión estabilizado . Este proceso está facilitado por las propiedades únicas del electrófilo y el alqueno involucrados.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de EA4 implica la estabilización de cationes a través de la adición electrófila a alquenos. Este proceso generalmente requiere la donación del par de electrones de enlace π del alqueno a un electrófilo. Los electrófilos comunes utilizados en esta reacción incluyen el bromo, que reacciona fácilmente con los alquenos . Las condiciones de reacción a menudo implican gotear una solución de bromo en una solución del alqueno, lo que resulta en la desaparición del color marrón rojizo del bromo, lo que indica la formación del catión estabilizado .

Métodos de producción industrial

La producción industrial de EA4 puede implicar reacciones de adición electrófila a gran escala utilizando condiciones similares a las descritas anteriormente. El proceso está optimizado para la eficiencia y el rendimiento, asegurando la formación estable del catión.

Análisis De Reacciones Químicas

Tipos de reacciones

EA4 experimenta varios tipos de reacciones químicas, que incluyen:

Adición electrófila: La principal reacción que involucra a EA4 es la adición electrófila a alquenos.

Reacciones de sustitución: EA4 también puede participar en reacciones de sustitución donde el catión estabilizado es reemplazado por otro nucleófilo.

Reactivos y condiciones comunes

Bromo: Utilizado como electrófilo en reacciones de adición electrófila.

Nucleófilos: Varios nucleófilos pueden reaccionar con el catión estabilizado en reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen del electrófilo y el nucleófilo específicos utilizados. Por ejemplo, la reacción con bromo generalmente da como resultado la formación de un alcano bromado .

Comparación Con Compuestos Similares

Compuestos similares

EA1: Otro catión estabilizado que participa en reacciones de adición electrófila.

EA2: Similar a EA4 pero con diferentes propiedades electrófilas.

EA3: Involucra diferentes nucleófilos en reacciones de sustitución.

Singularidad de EA4

EA4 es único debido a sus propiedades de estabilización específicas y patrones de reactividad en reacciones de adición electrófila. Su capacidad para formar cationes estables con varios electrófilos lo convierte en un compuesto valioso en la investigación de química orgánica .

Propiedades

IUPAC Name |

7-chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-3-22(4-2)13-9-7-12(8-10-13)15-16(20)19(24)17-14(18(15)23)6-5-11-21-17/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZVKSMDPVMMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434702 | |

| Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389614-94-2 | |

| Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

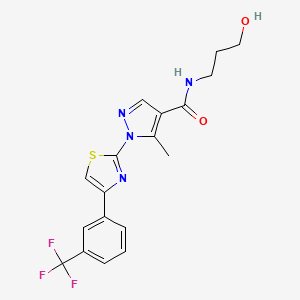

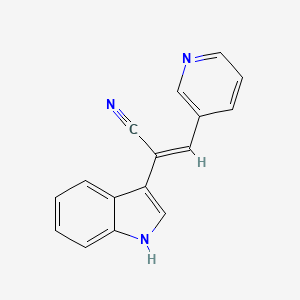

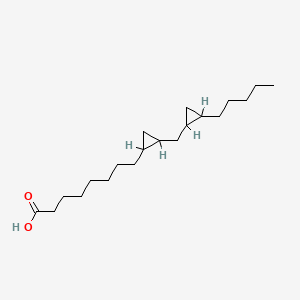

![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)

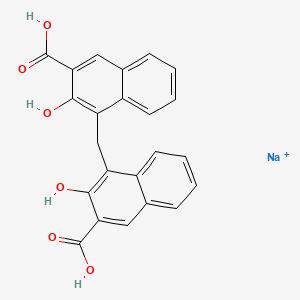

![1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B1662344.png)

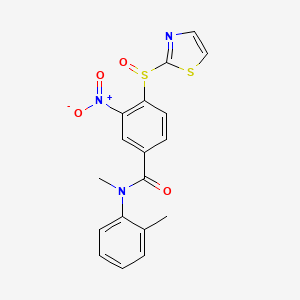

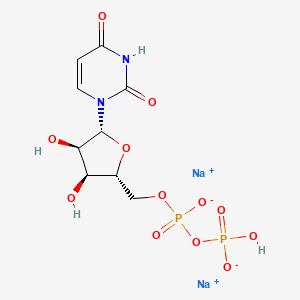

![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B1662350.png)